molecular formula C17H23N5O5S B13956887 carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide

carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B13956887
M. Wt: 409.5 g/mol
InChI Key: OTYNXRLKPULENW-UHFFFAOYSA-N
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Description

ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE is a complex organic compound with the molecular formula C17H20N4O5S and a molecular weight of 392.43 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a pyrazine ring, a benzene sulfonamide group, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Scientific Research Applications

ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[BETA-(5-METHYLPYRAZINE-2-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE is unique due to its combination of a pyrazine ring, a benzene sulfonamide group, and a carbamate ester. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .

Properties

Molecular Formula

C17H23N5O5S

Molecular Weight

409.5 g/mol

IUPAC Name

carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C16H20N4O3S.CH3NO2/c1-3-20-24(22,23)14-6-4-13(5-7-14)8-9-17-16(21)15-11-18-12(2)10-19-15;2-1(3)4/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,17,21);2H2,(H,3,4)

InChI Key

OTYNXRLKPULENW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=NC=C(N=C2)C.C(=O)(N)O

Origin of Product

United States

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